molecular formula C5H7NO4S B12910472 5-((methylsulfonyl)methyl)isoxazol-3(2H)-one CAS No. 89661-24-5

5-((methylsulfonyl)methyl)isoxazol-3(2H)-one

Cat. No.: B12910472
CAS No.: 89661-24-5
M. Wt: 177.18 g/mol
InChI Key: VNNAVOAOHZPEFL-UHFFFAOYSA-N
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Description

5-((methylsulfonyl)methyl)isoxazol-3(2H)-one is a heterocyclic compound that belongs to the isoxazole family. Isoxazoles are five-membered rings containing three carbon atoms, one nitrogen atom, and one oxygen atom. This particular compound is characterized by the presence of a methylsulfonylmethyl group attached to the isoxazole ring. Isoxazoles are known for their diverse biological activities and are commonly found in various pharmaceuticals and agrochemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-((methylsulfonyl)methyl)isoxazol-3(2H)-one typically involves the cycloaddition of nitrile oxides with alkynes or alkenes. One common method is the (3 + 2) cycloaddition reaction, which can be catalyzed by metals such as copper(I) or ruthenium(II). metal-free synthetic routes are also being explored to avoid the drawbacks associated with metal-catalyzed reactions, such as high costs, toxicity, and waste generation .

Industrial Production Methods

Industrial production methods for isoxazoles, including this compound, often involve large-scale cycloaddition reactions under controlled conditions. These methods aim to maximize yield and purity while minimizing environmental impact. The use of continuous flow reactors and green chemistry principles is becoming increasingly common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

5-((methylsulfonyl)methyl)isoxazol-3(2H)-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-((methylsulfonyl)methyl)isoxazol-3(2H)-one has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 5-((methylsulfonyl)methyl)isoxazol-3(2H)-one involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may act as an inhibitor of carbonic anhydrase isoenzymes, which are involved in various physiological processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-((methylsulfonyl)methyl)isoxazol-3(2H)-one is unique due to the presence of the methylsulfonylmethyl group, which imparts distinct chemical and biological properties. This functional group enhances the compound’s solubility and reactivity, making it a valuable intermediate in various synthetic and research applications .

Properties

CAS No.

89661-24-5

Molecular Formula

C5H7NO4S

Molecular Weight

177.18 g/mol

IUPAC Name

5-(methylsulfonylmethyl)-1,2-oxazol-3-one

InChI

InChI=1S/C5H7NO4S/c1-11(8,9)3-4-2-5(7)6-10-4/h2H,3H2,1H3,(H,6,7)

InChI Key

VNNAVOAOHZPEFL-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)CC1=CC(=O)NO1

Origin of Product

United States

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